molecular formula C10H12FN3S B11748775 N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11748775
M. Wt: 225.29 g/mol
InChI Key: GRYNUVDXQYPKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorinated thiophene ring attached to a pyrazole core. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorinated thiophene ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as sodium methoxide in methanol at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of various substituted thiophene derivatives.

Scientific Research Applications

N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The fluorinated thiophene ring and the pyrazole core contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific combination of a fluorinated thiophene ring and a pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12FN3S

Molecular Weight

225.29 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H12FN3S/c1-7-5-10(13-14(7)2)12-6-8-3-4-9(11)15-8/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

GRYNUVDXQYPKNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=C(S2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.